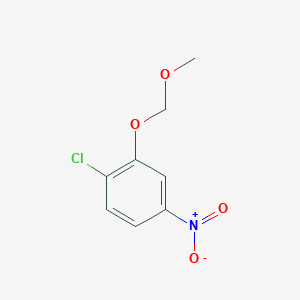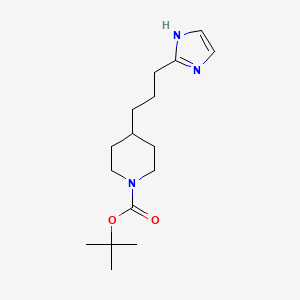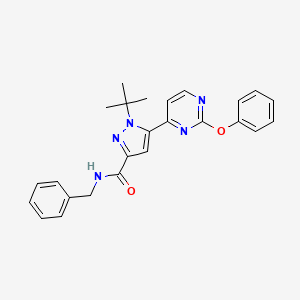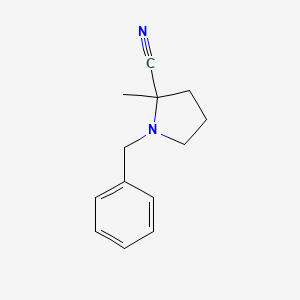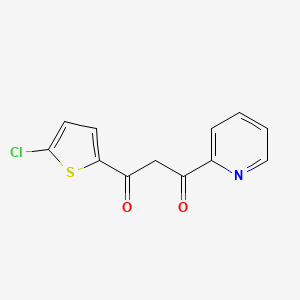
1-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. For this compound, the reaction between 5-chlorothiophene-2-carbaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide is commonly used .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptors involved in cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative with similar structural features but different substituents.
1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one: Another chalcone derivative with halogen substitutions.
Uniqueness: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is unique due to the presence of both a chlorothiophene ring and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
919095-48-0 |
|---|---|
Molecular Formula |
C12H8ClNO2S |
Molecular Weight |
265.72 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H8ClNO2S/c13-12-5-4-11(17-12)10(16)7-9(15)8-3-1-2-6-14-8/h1-6H,7H2 |
InChI Key |
NUJSZDDVBYBUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


